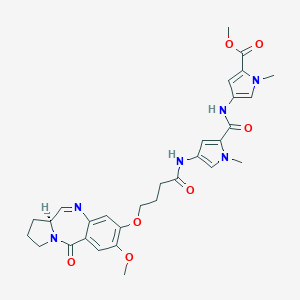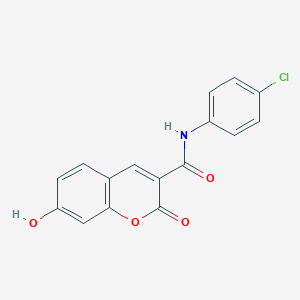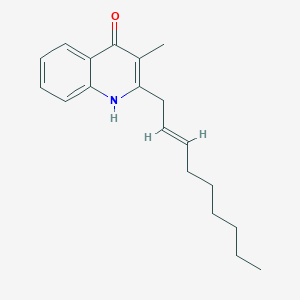![molecular formula C27H28F3N5O2S B529461 (R)-5-(6-((4-甲基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)-3-(1-(2-(三氟甲基)苯基)乙氧基)噻吩-2-甲酰胺 CAS No. 929095-18-1](/img/structure/B529461.png)
(R)-5-(6-((4-甲基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)-3-(1-(2-(三氟甲基)苯基)乙氧基)噻吩-2-甲酰胺
描述
GSK41364A is a specific inhibitor of polo-like kinase 1 (PLK-1), inducing cell death by causing cell cycle arrest at G2/M phase by competing with the ATP binding site of PLK-1 thus leading to apoptosis.
科学研究应用
激酶抑制
- Im 等人 (2019) 证明了一种与本化合物在结构上相似的化合物对 FLT3 激酶表现出有效的抑制活性,并具有优异的选择性。这一发现对于在各种医学应用中靶向 FLT3 具有重要意义,特别是在肿瘤学中 (Im et al., 2019)。
抗菌性能
- Talupur 等人 (2021) 合成了与查询化学物质相关的化合物,显示出抗菌性能。这项研究对于开发新的抗菌剂至关重要 (Talupur et al., 2021)。
血清素能活性
- Moloney 等人 (2004) 探讨了苯基哌嗪衍生物的活性,查询化合物属于这一类别。他们研究了其作为血管 5-HT1B 受体拮抗剂的潜力,这与开发治疗各种精神和神经系统疾病的疗法有关 (Moloney et al., 2004)。
抗纤维化潜力
- Kim 等人 (2008) 研究了一种新型 ALK5 抑制剂,其与本化合物具有相似的结构特征。他们发现它能有效抑制肾和肝纤维化,并发挥抗转移作用,突出了其在治疗纤维化疾病和癌症中的潜力 (Kim et al., 2008)。
作用机制
Target of Action
GSK461364, also known as GSK-461364, GSK461364A, GSK-461364A, ®-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide, or GSK 461364, is a potent and selective inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a serine/threonine kinase that plays critical roles in regulating mitosis in diverse organisms .
Mode of Action
GSK461364 acts as an ATP-competitive inhibitor of Plk1 . It binds to the ATP-binding pocket of Plk1, preventing ATP from binding and thus inhibiting the kinase activity of Plk1 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of Plk1 by GSK461364 affects various processes, including mitotic entry, spindle formation, and cytokinesis . The compound’s action leads to cell cycle arrest in mitosis, and the precise nature of this arrest is concentration-dependent . The downstream effect is exerted via MYC-related pathways .
Action Environment
The efficacy of GSK461364 can be influenced by various environmental factors. For instance, the compound’s action is time-dependent across all concentrations . In a clinical setting, due to the high incidence (20%) of venous thrombotic emboli (VTE), for further clinical evaluation, GSK461364 should involve coadministration of prophylactic anticoagulation .
属性
IUPAC Name |
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239197 | |
| Record name | GSK-461364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929095-18-1 | |
| Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-461364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-461364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-461364 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide?
A1: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide (GSK461364) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, , ]
Q2: How does GSK461364 interact with PLK1?
A2: GSK461364 acts as an ATP-competitive inhibitor of PLK1, binding to the ATP-binding domain of the kinase. [, , ]
Q3: What are the downstream effects of PLK1 inhibition by GSK461364?
A3: GSK461364 inhibits PLK1 activity, leading to a cascade of effects, including:
- Mitotic arrest: Cells accumulate in the G2/M phase of the cell cycle. [, , , ]
- Mitotic catastrophe: Disruption of normal mitotic processes leads to cell death. [, ]
- Apoptosis: Induction of programmed cell death pathways. [, , , ]
- Cellular senescence: Induction of a state of irreversible cell cycle arrest. []
Q4: What is the molecular formula and weight of GSK461364?
A4: The molecular formula of GSK461364 is C28H27F3N6O2S, and its molecular weight is 580.62 g/mol.
Q5: What is the pharmacokinetic profile of GSK461364?
A5: Studies show that GSK461364 exhibits:
- Proportionality in AUC (area under the curve) and Cmax (maximum concentration) across doses. []
- A half-life of approximately 9 to 13 hours. []
Q6: What pharmacodynamic markers are associated with GSK461364 activity?
A6: Two key pharmacodynamic markers used to assess GSK461364 activity are:
- Phosphorylated histone H3 (pHH3): An indicator of mitotic arrest. [, ]
- PLK1 levels: Monitoring target engagement and modulation. []
Q7: What cancer cell lines have shown sensitivity to GSK461364 in vitro?
A7: GSK461364 has demonstrated antiproliferative activity against a broad range of cancer cell lines, including:
- Colorectal cancer []
- Glioblastoma [, ]
- Osteosarcoma []
- Thyroid cancer []
- Breast cancer [, , , ]
- Lung cancer [, ]
- Pancreatic cancer []
- Prostate cancer []
Q8: What in vivo models have been used to study GSK461364 efficacy?
A8: GSK461364 has shown efficacy in several xenograft tumor models, including:
Q9: What are the key findings from clinical trials of GSK461364?
A9: Phase I clinical trials of GSK461364 have been conducted in patients with advanced solid tumors. Key findings include:
- Dose-limiting toxicities included neutropenia, thrombocytopenia, and venous thromboembolism. [, ]
- Antitumor activity was observed in some patients, including those with esophageal cancer. []
- Further clinical evaluation requires coadministration of prophylactic anticoagulation due to the risk of venous thromboembolism. []
Q10: Are there known mechanisms of resistance to GSK461364?
A10: While specific resistance mechanisms are not extensively discussed in the provided research, one study suggests that overexpression of ABC drug transporters, such as ABCB1 and ABCG2, may contribute to reduced efficacy. []
Q11: What are the main safety concerns associated with GSK461364?
A11: Clinical trials have identified several adverse effects associated with GSK461364:
- Myelosuppression: Including neutropenia and thrombocytopenia. [, ]
- Venous thromboembolism: A significant safety concern requiring prophylactic anticoagulation in further studies. [, ]
Q12: Are there any potential biomarkers for predicting GSK461364 response?
A12: Research suggests that:
- High expression levels of PLK1, pHH3, and Ki-67 in tumor biopsies may correlate with a better response. []
- Patients with p53-deficient tumors may exhibit higher sensitivity to GSK461364. [, ]
- Epithelial-mesenchymal transition (EMT) may predict sensitivity to PLK1 inhibition in NSCLC. []
Q13: How does the mechanism of action of GSK461364 differ from that of polo-box domain (PBD) inhibitors?
A13: While both ATP-competitive inhibitors like GSK461364 and PBD inhibitors target PLK1, their mechanisms differ:
- GSK461364: Primarily induces G2/M arrest by directly inhibiting PLK1's catalytic activity, leading to mitotic catastrophe. [, , , ]
- PBD inhibitors: Can cause both S and G2/M arrest, potentially affecting interphase processes before mitosis. []
Q14: What is the significance of the synergistic effects observed when GSK461364 is combined with other therapies?
A14: Studies have shown synergism between GSK461364 and:
- Taxanes: In triple-negative breast cancer, enhancing growth inhibition and reducing clonogenic potential. []
- Gefitinib: In glioblastoma, leading to enhanced cell death. []
- Radiation therapy: In glioblastoma and breast cancer, increasing radiosensitivity. [, ]
- BET epigenetic reader blockade: In castration-resistant prostate cancer, demonstrating synergistic effects in vitro and in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)



![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)